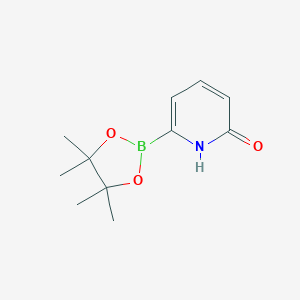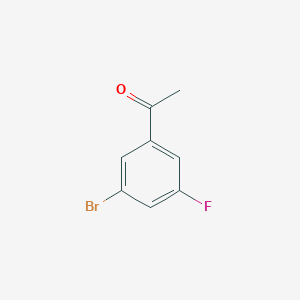
5-メトキシナフタレン-2-オール
概要
説明
5-Methoxynaphthalen-2-ol is an organic compound with the molecular formula C11H10O2 and a molecular weight of 174.2 g/mol. It is a substituted naphthol compound, characterized by a methoxy group (-OCH3) at the 5th position and a hydroxyl group (-OH) at the 2nd position of the naphthalene ring system. This compound is a valuable building block in organic synthesis, particularly in the construction of complex organic molecules with diverse biological activities.
科学的研究の応用
5-Methoxynaphthalen-2-ol has a wide range of scientific research applications:
Drug Production: It serves as a key intermediate in the synthesis of naproxen, a non-steroidal anti-inflammatory drug.
Anticancer Drug Development: Derivatives of methoxynaphthalene have shown promising antiproliferative activity against cancer cell lines.
Analytical Chemistry: In analytical chemistry, methoxynaphthalene derivatives are used as fluorogenic labeling reagents for sensitive detection of thiols in high-performance liquid chromatography (HPLC).
Anti-Inflammatory Properties: Compounds with 2-methoxynaphthalene as their core structure exhibit significant anti-inflammatory activities.
作用機序
Target of Action
5-Methoxynaphthalen-2-ol, also known as 1-Methoxy-6-naphthol, is a key intermediate in the production of naproxen, a non-steroidal anti-inflammatory drug. It has been studied for its potential antibacterial activity . The primary targets of this compound are likely to be the enzymes involved in the synthesis of naproxen and the bacterial enzymes that it inhibits .
Result of Action
The result of the action of 5-Methoxynaphthalen-2-ol is the production of naproxen, a non-steroidal anti-inflammatory drug. In addition, some derivatives of 5-Methoxynaphthalen-2-ol have shown potent antibacterial activity against certain strains of bacteria .
Action Environment
The action of 5-Methoxynaphthalen-2-ol can be influenced by various environmental factors. For instance, the efficiency of its catalytic methylation may depend on the presence of certain agents like dimethyl carbonate. Additionally, the antibacterial activity of its derivatives could be affected by the specific strains of bacteria and their resistance mechanisms .
準備方法
The synthesis of 5-Methoxynaphthalen-2-ol can be achieved through various methods. One common approach involves the catalytic methylation of 2-naphthol using environmentally friendly agents like dimethyl carbonate instead of more hazardous methyl halides and dimethyl sulfate. This method not only provides a safer alternative but also enhances the efficiency of the synthesis process.
In industrial settings, the production of 5-Methoxynaphthalen-2-ol often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of these industrial methods are typically proprietary and may vary between manufacturers.
化学反応の分析
5-Methoxynaphthalen-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to produce aldehydes, ketones, and carboxylic acids. Common oxidizing agents used in these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert 5-Methoxynaphthalen-2-ol into corresponding alcohols or hydrocarbons. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Substitution reactions, such as electrophilic aromatic substitution, can introduce various functional groups into the naphthalene ring. Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions employed.
類似化合物との比較
5-Methoxynaphthalen-2-ol can be compared with other similar compounds, such as 6-Methoxy-2-naphthol and 2-Methoxynaphthalene .
6-Methoxy-2-naphthol: This compound has the methoxy group at the 6th position and a hydroxyl group at the 2nd position of the naphthalene ring.
2-Methoxynaphthalene: This compound lacks the hydroxyl group, which significantly alters its chemical behavior and applications compared to 5-Methoxynaphthalen-2-ol.
The uniqueness of 5-Methoxynaphthalen-2-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
特性
IUPAC Name |
5-methoxynaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLUQGYAKFXFEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60566273 | |
| Record name | 5-Methoxynaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150712-57-5 | |
| Record name | 5-Methoxynaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60566273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

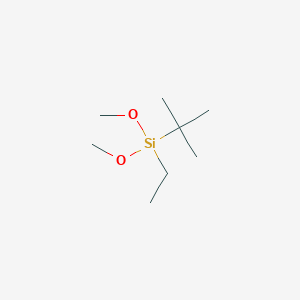

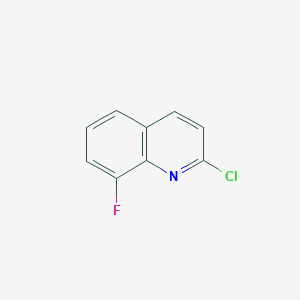

![(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanedioic acid](/img/structure/B169073.png)
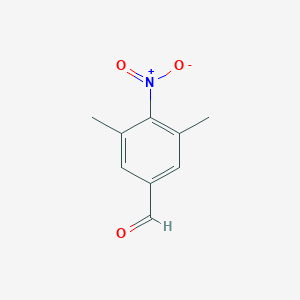

![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B169081.png)
![Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester](/img/structure/B169084.png)
